molecular formula C19H23NO2 B267662 N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

カタログ番号 B267662
分子量: 297.4 g/mol
InChIキー: XZRJCGYPJSLSFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide, commonly known as BPN14770, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.

作用機序

BPN14770 works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP, PKA, and CREB in the brain, which are involved in the regulation of synaptic plasticity. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.

実験室実験の利点と制限

One of the main advantages of BPN14770 is its specificity for PDE4D. This specificity allows for targeted inhibition of PDE4D, which reduces the risk of off-target effects. Additionally, BPN14770 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration.
One of the limitations of BPN14770 is its limited bioavailability. This limitation makes it difficult to achieve therapeutic levels of BPN14770 in the brain, which may limit its efficacy in clinical trials.

将来の方向性

There are several future directions for the development of BPN14770. One potential direction is the development of prodrugs that can increase the bioavailability of BPN14770 in the brain. Another potential direction is the development of combination therapies that can enhance the therapeutic effects of BPN14770. Additionally, further studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.

合成法

BPN14770 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-benzyloxybenzaldehyde and 3,3-dimethylbutyraldehyde in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with a specific amine in the presence of a catalyst to produce BPN14770.

科学的研究の応用

BPN14770 has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve cognitive function and memory in preclinical studies of Alzheimer's disease and Fragile X syndrome. Additionally, it has been shown to have potential therapeutic effects in other cognitive disorders such as schizophrenia, depression, and anxiety.

特性

製品名

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

分子式

C19H23NO2

分子量

297.4 g/mol

IUPAC名

3,3-dimethyl-N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C19H23NO2/c1-19(2,3)13-18(21)20-16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21)

InChIキー

XZRJCGYPJSLSFB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

正規SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。